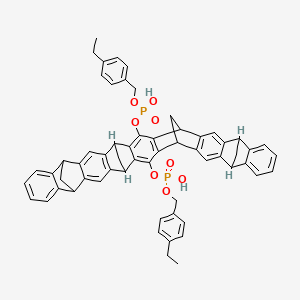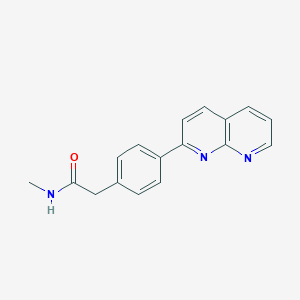
(3R,5R,6S)-Atogepant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R,6S)-Atogepant is a small molecule that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a calcitonin gene-related peptide (CGRP) receptor antagonist, primarily investigated for its efficacy in the prevention of migraine attacks. The compound’s unique stereochemistry, denoted by the (3R,5R,6S) configuration, plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-Atogepant involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. For instance, a 250-mL, single-neck, round-bottomed flask equipped with a magnetic stirring bar is charged with a precursor compound and placed under vacuum for 3 hours. The flask is then purged with argon, and tetrahydrofuran (THF) is added via syringe. The reaction mixture is cooled to -78°C, and reagents such as allyl iodide and lithium bis(trimethylsilyl)amide are added dropwise .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps, such as flash chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R,6S)-Atogepant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating CGRP receptors, which are implicated in various physiological processes.
Mecanismo De Acción
The mechanism of action of (3R,5R,6S)-Atogepant involves its binding to CGRP receptors, thereby inhibiting the activity of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. By blocking CGRP receptors, this compound prevents the cascade of events leading to migraine attacks. The molecular targets include the CGRP receptor complex, and the pathways involved are primarily related to pain signaling and vascular regulation .
Comparación Con Compuestos Similares
Similar Compounds
Erenumab: Another CGRP receptor antagonist used for migraine prevention.
Fremanezumab: A monoclonal antibody targeting CGRP for migraine treatment.
Galcanezumab: Similar to fremanezumab, it targets CGRP and is used for migraine prevention.
Uniqueness
(3R,5R,6S)-Atogepant stands out due to its small molecule structure, which allows for oral administration, unlike some of the monoclonal antibodies that require injection. Its unique stereochemistry also contributes to its high specificity and efficacy in targeting CGRP receptors, making it a promising candidate for migraine prevention .
Propiedades
Fórmula molecular |
C29H23F6N5O3 |
|---|---|
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
Clave InChI |
QIVUCLWGARAQIO-FFIZURTESA-N |
SMILES isomérico |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
SMILES canónico |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



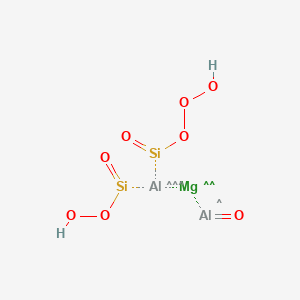

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)



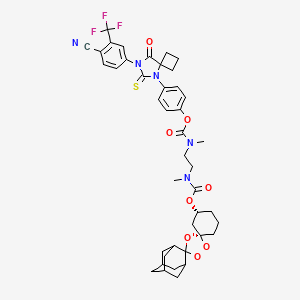
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

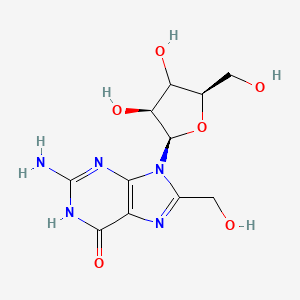
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
